3-Noradamantyl-1,3-dipropylxanthine
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Overview
Description
3-noradamantyl-1,3-dipropylxanthine is a synthetic xanthine derivative known for its potent and selective antagonistic activity towards adenosine A1 receptors . This compound is structurally characterized by the presence of a noradamantyl group at the 8-position of the xanthine core, which enhances its binding affinity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,3-dipropylxanthine with a noradamantyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 3-noradamantyl-1,3-dipropylxanthine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-noradamantyl-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The noradamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Noradamantyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.
Substitution: Formation of substituted xanthine derivatives with various functional groups.
Scientific Research Applications
3-noradamantyl-1,3-dipropylxanthine has several scientific research applications:
Mechanism of Action
3-noradamantyl-1,3-dipropylxanthine exerts its effects by selectively binding to adenosine A1 receptors, thereby blocking the action of adenosine . This antagonistic activity prevents the activation of downstream signaling pathways that are typically mediated by adenosine, such as the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels . The compound’s high selectivity for adenosine A1 receptors over other adenosine receptor subtypes is attributed to the unique structural features of the noradamantyl group .
Comparison with Similar Compounds
Similar Compounds
8-cyclopentyl-1,3-dipropylxanthine: Another potent adenosine A1 receptor antagonist with a cyclopentyl group instead of a noradamantyl group.
8-(3-hydroxypropyl)-1,3-dipropylxanthine: A derivative with a hydroxypropyl group, known for its water solubility.
8-(norbornyl)-1,3-dipropylxanthine: A compound with a norbornyl group, exhibiting similar antagonistic activity.
Uniqueness
3-noradamantyl-1,3-dipropylxanthine is unique due to its high selectivity and potency as an adenosine A1 receptor antagonist. The presence of the noradamantyl group enhances its binding affinity and selectivity compared to other xanthine derivatives . This makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C20H28N4O2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,3-dipropyl-7-(2-tricyclo[3.3.1.03,7]nonanyl)purine-2,6-dione |
InChI |
InChI=1S/C20H28N4O2/c1-3-5-22-18-17(19(25)23(6-4-2)20(22)26)24(11-21-18)16-14-8-12-7-13(10-14)15(16)9-12/h11-16H,3-10H2,1-2H3 |
InChI Key |
CTRHINADNBPODV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C3C4CC5CC(C4)C3C5 |
Origin of Product |
United States |
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